molecular formula C16H16N2O3 B3194342 Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- CAS No. 83303-98-4

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-

Cat. No.: B3194342
CAS No.: 83303-98-4
M. Wt: 284.31 g/mol
InChI Key: APONERWNAIBFPP-UHFFFAOYSA-N
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Description

The compound Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-, specifically identified as (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide (CAS: 521284-19-5), is a chiral benzamide derivative characterized by a hydroxy group at the α-position and a 4-nitrophenethyl substituent on the acetamide nitrogen. This compound serves as a critical intermediate in synthesizing Mirabegron, a therapeutic agent for overactive bladder syndrome . Its structure features a nitro group, which imparts electron-withdrawing properties, influencing reactivity and solubility. The (R)-enantiomer is pharmacologically relevant, highlighting the importance of stereochemistry in its biological activity .

Properties

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(12-14-4-2-1-3-5-14)17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9H,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APONERWNAIBFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- typically involves the reaction of benzeneacetamide with 4-nitrophenylethylamine. One common method includes the use of mandelic acid and 4-nitrophenylethylamine hydrochloride as starting materials. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production methods for Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous benzeneacetamide derivatives:

Compound Name CAS Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Primary Application
Target Compound 521284-19-5 4-Nitrophenethyl, α-hydroxy (R-config) C₁₆H₁₆N₂O₄ 300.3 Not reported Pharmaceutical intermediate (Mirabegron synthesis)
Mandipropamid 374726-62-2 4-Chloro, propargyloxy groups C₂₃H₂₂ClNO₄ 411.9 96.4–97.3 Pesticide (fungicide)
Benzeneacetamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy N/A 4-Methoxy, benzodioxol C₁₉H₁₉NO₄ 325.4 Not reported Research chemical (neuroactive studies)
Benzeneacetamide, 4-chloro-N-[2-[4-[2-(4-chlorophenyl)acetyl]-1-piperazinyl]ethyl]- 548438-13-7 4-Chloro, piperazinyl C₂₂H₂₅Cl₂N₃O₂ 434.4 Not reported Potential CNS modulator (preclinical)
N-[2-(diethylamino)ethyl]-α-phenylacetamide 51816-17-2 Diethylaminoethyl C₁₄H₂₂N₂O 234.3 Not reported Chemical synthesis intermediate

Key Differences and Implications

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, making it reactive in coupling reactions. In contrast, Mandipropamid’s chlorine and propargyloxy groups improve lipid solubility, crucial for fungicidal activity .
  • Chirality : The (R)-configuration of the hydroxy group in the target compound is essential for binding to β-3 adrenergic receptors in Mirabegron, whereas achiral derivatives (e.g., Mandipropamid) lack enantiomer-specific bioactivity .

Physicochemical Properties :

  • Melting Point : Mandipropamid’s high melting point (96–97°C) correlates with its crystalline solid state, advantageous for pesticide formulation. The target compound’s liquid or amorphous state (melting point unreported) suits solution-phase synthetic processes .
  • Molecular Weight : Heavier derivatives like the piperazinyl compound (MW 434.4) may exhibit reduced bioavailability compared to the target compound (MW 300.3) .

Applications: Pharmaceutical vs. Agrochemical: The target compound’s role as a pharmaceutical intermediate contrasts with Mandipropamid’s agrochemical use. Structural features like the nitro group in the former and chloro-propargyloxy in the latter dictate their divergent applications . Neuroactive Potential: The benzodioxol-substituted derivative () is studied for neuroactive properties, while the target compound’s nitro group may limit CNS penetration due to polarity .

Biological Activity

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, with a focus on its pharmacological implications.

  • Molecular Formula : C16H16N2O4
  • Molecular Weight : 300.31 g/mol
  • CAS Number : 521284-19-5

The compound features a nitrophenyl group attached to an ethyl chain, which is linked to a benzeneacetamide structure. This configuration suggests potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

Synthesis

The synthesis of Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- has been documented in various studies. One notable synthesis method involves the reaction of Mandelic acid with 4-Nitrophenethylamine hydrochloride under specific conditions, yielding a high purity product with a yield of 93.7% .

Research indicates that compounds similar to Benzeneacetamide, particularly those containing nitrophenyl groups, exhibit significant biological activities. The proposed mechanisms include:

  • Inhibition of Lipoxygenase : Compounds in this class have been shown to inhibit lipoxygenase enzymes, which are involved in the production of leukotrienes—mediators of inflammation and allergic responses .
  • Antioxidant Activity : The presence of the nitrophenyl group may contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.

Case Studies and Findings

  • Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of benzeneacetamides can reduce inflammation markers in cell cultures. For instance, compounds that inhibit lipoxygenase activity have been effective in reducing symptoms associated with asthma and allergic reactions .
  • Cytotoxicity and Antitumor Activity : Some studies have explored the cytotoxic effects of related compounds against cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the benzene ring can enhance cytotoxicity against certain tumor types .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties due to the modulation of neurotransmitter systems influenced by benzeneacetamides . This aspect is particularly relevant for neurodegenerative diseases.

Data Summary

Property Value
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
CAS Number521284-19-5
Yield from Synthesis93.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-
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